Cephradine Sulfoxide Cephradine Sulfoxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0205858
InChI:
SMILES:
Molecular Formula: C₁₆H₁₉N₃O₅S
Molecular Weight: 365.4

Cephradine Sulfoxide

CAS No.:

Cat. No.: VC0205858

Molecular Formula: C₁₆H₁₉N₃O₅S

Molecular Weight: 365.4

* For research use only. Not for human or veterinary use.

Cephradine Sulfoxide -

Specification

Molecular Formula C₁₆H₁₉N₃O₅S
Molecular Weight 365.4

Introduction

Chemical Identity and Structural Characterization

Cephradine Sulfoxide is identified through specific chemical nomenclature and structural identifiers that position it within the cephalosporin family of antibiotics. The compound represents a modified version of Cephradine, wherein the sulfur atom has been oxidized to form a sulfoxide group.

Chemical Identification

Cephradine Sulfoxide possesses distinct identifiers that establish its chemical identity within pharmaceutical databases and research literature. The complete chemical identification parameters are presented in Table 1.

Table 1. Chemical Identification Parameters of Cephradine Sulfoxide

ParameterInformation
Catalogue NumberC214254
Chemical Name7R-[[(2R)-2-amino-2-(1,4-cyclohexadien-1-yl)acetyl]amino]-3-methyl-8-oxo-5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 5-Oxide
CAS NumberNot Available
Molecular FormulaC16H18N3O5S
Molecular Weight365.4
Purity98%

The systematic name indicates the oxidized state of the sulfur atom (5-Oxide) which represents the key structural difference between Cephradine Sulfoxide and its parent compound Cephradine .

Structural Features

The structural characteristics of Cephradine Sulfoxide include the fundamental β-lactam ring system characteristic of all cephalosporins, with the addition of an oxygen atom bonded to the sulfur atom in the 5-position of the thiazine ring. This oxidation creates a sulfoxide functional group that alters the electronic distribution within the molecule, potentially affecting its antimicrobial activity and pharmacokinetic properties.

Physicochemical Properties

The physicochemical properties of Cephradine Sulfoxide determine its behavior in various environments, including biological systems, and influence its potential applications in pharmaceutical formulations.

Physical Characteristics

Cephradine Sulfoxide exists as a powder at standard temperature and pressure, with specific physical properties that influence its handling, storage, and formulation .

Solubility Profile

The solubility characteristics of Cephradine Sulfoxide have been documented in various solvents, providing important information for formulation scientists and researchers. Its solubility profile is presented in Table 2.

Table 2. Solubility Profile of Cephradine Sulfoxide

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
DMSOSoluble
WaterNot specified in available data

The solubility in organic solvents like chloroform, dichloromethane, and DMSO suggests the compound possesses moderate lipophilicity, which may influence its membrane permeability and bioavailability .

Relationship to Parent Compound

Cephradine Sulfoxide is derived from Cephradine, a first-generation cephalosporin antibiotic with established clinical applications. Understanding the relationship between these compounds provides context for evaluating the potential advantages and limitations of the sulfoxide derivative.

Structural Comparison

The primary structural difference between Cephradine and Cephradine Sulfoxide is the oxidation state of the sulfur atom in the thiazine ring. This modification creates a sulfoxide group with distinct electronic and stereochemical properties compared to the parent compound.

Antimicrobial Activity and Applications

The antimicrobial properties of Cephradine Sulfoxide position it within the arsenal of compounds with potential clinical applications against various pathogens.

Bactericidal Properties

Cephradine Sulfoxide displays potential bactericidal activity against various microorganisms, similar to its parent compound Cephradine . As a cephalosporin derivative, it likely exerts its antimicrobial effect through inhibition of bacterial cell wall synthesis, specifically by binding to penicillin-binding proteins (PBPs) and disrupting peptidoglycan cross-linking.

Research and Development Status

The current research landscape surrounding Cephradine Sulfoxide reveals ongoing interest in this compound, though published studies specifically focusing on this derivative appear limited compared to the parent compound.

Key Research Findings

Analytical Considerations

Analytical methods for the characterization and quantification of Cephradine Sulfoxide are essential for research, quality control, and pharmaceutical development applications.

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